molecular formula C9H17NO3S B7191256 N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide

N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide

Cat. No.: B7191256
M. Wt: 219.30 g/mol
InChI Key: NGKUYUNRXMJFOI-UHFFFAOYSA-N
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Description

N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide is a complex organic compound characterized by its unique cyclobutyl and cyclopropane structures

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c11-7-9(4-1-5-9)6-10-14(12,13)8-2-3-8/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKUYUNRXMJFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the cyclobutyl and cyclopropane intermediates. These intermediates are then functionalized to introduce the hydroxymethyl and sulfonamide groups. Common reagents used in these reactions include cyclobutyl bromide, cyclopropylamine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before being combined in the final reaction step. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield cyclobutylcarboxylic acid, while reduction of the sulfonamide group can produce cyclopropylamine derivatives.

Scientific Research Applications

N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl and cyclopropane rings provide a rigid framework that can fit into specific binding sites, while the hydroxymethyl and sulfonamide groups can form hydrogen bonds and other interactions with the target molecules. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethylamine: Similar in structure but lacks the sulfonamide group.

    Cyclopropanesulfonamide: Contains the sulfonamide group but lacks the cyclobutyl and hydroxymethyl groups.

    Hydroxymethylcyclobutane: Contains the hydroxymethyl and cyclobutyl groups but lacks the sulfonamide group.

Uniqueness

N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide is unique due to its combination of cyclobutyl, cyclopropane, hydroxymethyl, and sulfonamide groups. This unique structure provides a distinct set of chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

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